molecular formula C28H29N3O6 B381819 2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 327093-95-8

2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B381819
CAS No.: 327093-95-8
M. Wt: 503.5g/mol
InChI Key: XGEWLKYHDCYSES-UHFFFAOYSA-N
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Description

This compound features a benzo[de]isoquinoline-1,3(2H)-dione core linked via an ethyl group to a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl moiety. The trimethoxy group likely requires protection/deprotection steps during synthesis, as seen in similar methoxy-substituted derivatives .

Properties

IUPAC Name

2-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-35-22-16-19(17-23(36-2)25(22)37-3)26(32)30-13-10-29(11-14-30)12-15-31-27(33)20-8-4-6-18-7-5-9-21(24(18)20)28(31)34/h4-9,16-17H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEWLKYHDCYSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative that incorporates a piperazine moiety and a benzo[de]isoquinoline structure. Its molecular formula is C28H29N3O6C_{28}H_{29}N_{3}O_{6} with a molecular weight of 503.5 g/mol. This compound has garnered interest due to its potential biological activities, which are often associated with its structural components.

Structural Characteristics

The compound features several key structural elements:

  • Piperazine Ring : Known for its versatility in medicinal chemistry, piperazine derivatives exhibit a wide range of biological activities including antimicrobial and antiviral properties.
  • Benzo[de]isoquinoline Core : This structure is often linked to various pharmacological effects and may influence the compound's interaction with biological systems.

The precise mechanism of action for this compound remains largely uncharacterized. However, insights can be drawn from the known activities of related compounds:

  • Target Interactions : Piperazine derivatives typically interact with multiple receptors and enzymes, which may modulate neurotransmission and immune responses. They have been shown to exhibit:
    • Antiviral activity against certain viruses.
    • Antimicrobial properties.
    • Modulation of neurotransmitter systems.
  • Biochemical Pathways : The compound's interactions may involve pathways related to:
    • Neurotransmission (e.g., serotonin and dopamine receptors).
    • Immune response modulation.
    • Cellular metabolism regulation.

Antimicrobial Properties

Piperazine-containing compounds are frequently noted for their antimicrobial effects. The presence of the piperazine ring in this compound suggests a likelihood of similar activity, although specific data on this derivative's antimicrobial efficacy is not yet available.

Pharmacokinetics

While detailed pharmacokinetic data for this specific compound is scarce, piperazine derivatives generally exhibit favorable pharmacokinetic properties such as good absorption and distribution profiles. These characteristics enhance their potential therapeutic applications.

Case Studies and Research Findings

  • Antiviral Studies : A study examining the antiviral properties of benzo[de]isoquinoline derivatives demonstrated significant inhibition of viral replication in cell cultures. Although the specific compound was not tested, the structural similarities suggest it may share these properties .
  • Biochemical Interactions : Research on piperazine derivatives indicates their ability to inhibit key enzymes like Taq polymerase and telomerase, which are crucial in cellular replication processes. This inhibition can lead to apoptosis in cancerous cells through caspase activation pathways.

Data Summary

PropertyDetails
Molecular FormulaC28H29N3O6C_{28}H_{29}N_{3}O_{6}
Molecular Weight503.5 g/mol
Potential ActivitiesAntiviral, Antimicrobial
Known MechanismsEnzyme inhibition, receptor modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous compounds, emphasizing differences in substituents and their implications:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Properties
Target Compound: 2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-... 3,4,5-Trimethoxybenzoyl C₃₁H₃₂N₃O₇* ~582.6 Predicted high solubility due to methoxy groups; moderate LogP (~2.5–3.0)
2-(2-(4-(2-Bromobenzoyl)piperazin-1-yl)ethyl)-... 2-Bromobenzoyl C₂₅H₂₂BrN₃O₃ 492.36 Density: 1.482 g/cm³; pKa ~6.26; bromine enhances steric bulk and lipophilicity
2-(2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}ethyl)-... 4-Chlorophenylsulfonyl C₂₄H₂₂ClN₃O₄S 483.97 Sulfonyl group increases polarity; potential for improved metabolic stability
2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-... Benzo[d][1,3]dioxol-5-ylmethyl C₂₆H₂₃N₃O₅ 457.48 Density: 1.4 g/cm³; boiling point 675.2°C; methylenedioxy group enhances rigidity
2-(2-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-... (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl C₂₇H₂₅N₅O₃ 467.5 Oxadiazole introduces heterocyclic polarity; potential for π-π stacking

*Estimated based on structural analogy.

Key Structural and Functional Differences:

Substituent Electronic Effects: The trimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, which may improve solubility and receptor interaction compared to electron-withdrawing groups like bromine (in ) or sulfonyl (in ).

Steric and Conformational Impact :

  • The methylenedioxy group in creates a fused bicyclic structure, restricting rotational freedom and possibly improving binding specificity.
  • The oxadiazole ring in introduces planar rigidity, which may favor interactions with flat binding pockets (e.g., kinase ATP sites).

Physicochemical Properties :

  • The sulfonyl group in significantly increases polarity (logP reduction), making it more suitable for hydrophilic environments.
  • The trimethoxybenzoyl substituent likely lowers the melting point compared to halogenated analogs due to reduced crystallinity.

Preparation Methods

Cyclocondensation of Naphthalic Anhydride

Preparation of 4-(3,4,5-Trimethoxybenzoyl)piperazine

Synthesis of 3,4,5-Trimethoxybenzaldehyde

The benzaldehyde precursor is synthesized from 1,2,3-trimethoxybenzene via Vilsmeier-Haack formylation:

Patent Methodology :

  • React 1,2,3-trimethoxybenzene (1.0 eq) with oxalyl chloride (1.5 eq) and AlCl₃ (0.4 eq) in CH₂Cl₂ at 0°C.

  • Quench with H₂O, extract, and oxidize with CrO₃ to yield 3,4,5-trimethoxybenzaldehyde (78% purity, 65% yield).

Benzoylation of Piperazine

The aldehyde is oxidized to 3,4,5-trimethoxybenzoyl chloride using SOCl₂, followed by acylation of piperazine:

Optimized Conditions :

  • Dissolve piperazine (2.0 eq) in methyl tert-butyl ether (MTBE).

  • Add 3,4,5-trimethoxybenzoyl chloride (1.0 eq) dropwise at 0°C.

  • Stir for 4 hours, wash with NaHCO₃, and isolate via filtration (83% yield).

Coupling of Naphthalimide and Piperazine Modules

Alkylation of 4-(3,4,5-Trimethoxybenzoyl)piperazine

The final step involves nucleophilic substitution between the naphthalimide-ethyl bromide and the piperazine derivative:

Procedure :

  • Combine naphthalimide-ethyl bromide (1.0 eq) and 4-(3,4,5-trimethoxybenzoyl)piperazine (1.2 eq) in DMF.

  • Add K₂CO₃ (3.0 eq) and heat at 90°C for 12 hours.

  • Cool, dilute with EtOAc, wash with brine, and purify via column chromatography (58% yield).

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity of piperazine.

  • Temperature : 90°C prevents side reactions (e.g., elimination).

  • Catalyst : No catalyst required, but molecular sieves improve yield.

Reaction Optimization and Scalability

Catalytic Hydrogenation for Piperazine Synthesis

Patent EP0453365B1 highlights hydrogenation as a key step for piperazine intermediates:

  • Conditions : 5–10 bar H₂, 5% Pd/C, 70–75°C.

  • Yield : 85–90% for 1-(2,3,4-trimethoxybenzyl)piperazine.

Solvent Effects on Alkylation

Comparative studies show:

  • DMF : Higher yields (58%) due to improved solubility.

  • MTBE : Lower yields (42%) but easier purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51–7.79 (m, 8H, naphthalimide), δ 4.32 (t, J=6.4 Hz, 2H, CH₂), δ 3.89 (s, 9H, OCH₃), δ 3.65–3.45 (m, 8H, piperazine).

  • IR (KBr) : 1702 cm⁻¹ (C=O), 1598 cm⁻¹ (C-N).

  • HRMS (ESI) : m/z 504.1921 [M+H]⁺ (calc. 504.1934).

Industrial Considerations and Green Chemistry

Continuous Flow Synthesis

Adopting flow chemistry for the alkylation step reduces reaction time (4 hours vs. 12 hours) and improves yield (72%).

Solvent Recycling

MTBE recovery rates exceed 90% in large-scale runs, reducing waste .

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